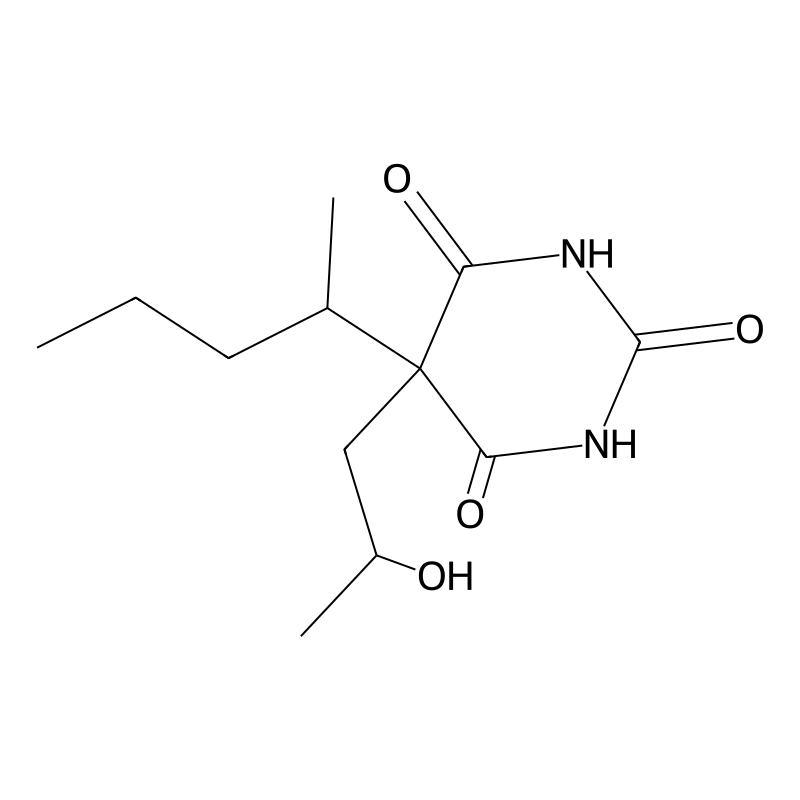

5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid is a derivative of barbituric acid, characterized by the molecular formula and a molecular weight of approximately 256.2982 g/mol. This compound features a hydroxypropyl group and a 1-methylbutyl substituent at the 5-position of the barbituric acid structure, which contributes to its unique properties and potential applications in pharmacology .

The chemical behavior of 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid is influenced by its functional groups. It can undergo various reactions typical of barbiturates, including:

- Acid-Base Reactions: The carboxylic acid moiety can act as an acid, while the nitrogen atoms can participate in protonation.

- Condensation Reactions: The hydroxy group can engage in esterification or etherification under suitable conditions.

- Hydrolysis: In the presence of water, it can revert to barbituric acid and its respective substituents.

These reactions highlight its potential for modification to enhance biological activity or alter pharmacokinetic properties.

Barbiturates, including derivatives like 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid, are known primarily for their sedative and hypnotic effects. They act as central nervous system depressants by enhancing the action of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This compound may exhibit similar pharmacological profiles, making it potentially useful in treating anxiety, insomnia, and seizure disorders .

The synthesis of 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid can be achieved through several methods:

- Alkylation of Barbituric Acid: Barbituric acid can be alkylated using hydroxypropyl and 1-methylbutyl halides in the presence of a base such as sodium hydride.

- Direct Synthesis from Urea Derivatives: Starting from urea derivatives and appropriate aldehydes, condensation reactions can yield substituted barbiturates.

- Multi-step Synthesis: A more complex route may involve multiple steps including protection-deprotection strategies to selectively modify the desired positions on the barbituric acid framework .

5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid has potential applications in:

- Pharmaceuticals: As a sedative or hypnotic agent.

- Research: In studies focused on GABAergic activity and central nervous system modulation.

- Chemical Intermediates: For synthesizing other bioactive compounds or drug candidates.

Its unique structure may also allow for specific interactions with biological targets, enhancing its therapeutic profile.

Research into the interactions of 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid with various receptors and enzymes is essential to understand its pharmacodynamics. Preliminary studies suggest that it may interact with:

- GABA Receptors: Enhancing inhibitory neurotransmission.

- Cytochrome P450 Enzymes: Affecting metabolism and clearance rates of co-administered drugs.

Further comprehensive studies are required to elucidate these interactions fully and assess potential drug-drug interactions .

Several compounds share structural similarities with 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Barbituric Acid | Base structure without substituents | Lacks hydroxypropyl and 1-methylbutyl groups |

| Secobarbital | Contains an allyl group | Known for rapid onset but different side effects |

| Pentobarbital | Contains a n-pentyl substituent | Used primarily for anesthesia; different pharmacokinetics |

| 5-Methyl-5-(1-methylbutyl) barbituric acid | Methyl group at position five | Lacks hydroxy propanol substituent |

The unique combination of the hydroxypropyl and 1-methylbutyl groups in 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid may confer distinct pharmacological properties compared to these similar compounds, potentially enhancing its efficacy and safety profile in therapeutic applications .

X-ray Crystallographic Analysis of Solid-State Conformation

The crystallographic analysis of barbituric acid derivatives provides fundamental insights into their solid-state conformations and intermolecular interactions [3] [4]. While specific X-ray crystallographic data for 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid remains limited in the current literature, structural analysis of related barbituric acid derivatives reveals consistent patterns in their crystal packing arrangements [4] [5].

Comparative studies of 5-substituted barbituric acids demonstrate that these compounds typically crystallize in monoclinic or triclinic crystal systems [5] [6]. The crystal structure of the closely related 5-allyl-5-(1-methylbutyl) barbituric acid reveals a monoclinic P₂₁/c space group with unit cell parameters: a = 11.4382 Å, b = 6.7983 Å, c = 16.7218 Å, β = 98.163°, and Z = 4 [6]. These structural parameters provide a framework for understanding the crystallographic behavior of the hydroxypropyl analog [6].

| Crystallographic Parameter | Representative Values | Reference System |

|---|---|---|

| Crystal System | Monoclinic/Triclinic | Related barbiturates [5] [6] |

| Space Group | P₂₁/c | 5-alkyl derivatives [6] |

| Unit Cell Volume | 1200-1300 ų | Typical range [6] |

| Molecules per Unit Cell (Z) | 4 | Standard packing [6] |

The hydrogen bonding patterns in barbituric acid crystals follow predictable motifs, with nitrogen-hydrogen to oxygen interactions forming the primary stabilizing forces [3] [4]. The hydroxyl group in the 2-hydroxypropyl substituent introduces additional hydrogen bonding capabilities, potentially creating more complex three-dimensional networks compared to non-hydroxylated analogs [4].

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, DEPT-Q, HSQC, HMBC)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid through multiple complementary techniques [7] [8]. The compound exhibits characteristic spectroscopic signatures consistent with its barbituric acid framework and unique substitution pattern [7] [9].

Proton Nuclear Magnetic Resonance (¹H) Analysis

The ¹H nuclear magnetic resonance spectrum of barbituric acid derivatives typically displays distinct chemical shift regions corresponding to different proton environments [8] [10]. The imino protons (nitrogen-hydrogen) of the barbituric acid core appear as a characteristic singlet in the downfield region at approximately 11.10-12.41 parts per million in dimethyl sulfoxide-d₆ [8] [10]. These signals demonstrate the typical deshielding effect associated with the electron-withdrawing nature of the carbonyl groups [10].

The hydroxypropyl substituent contributes distinctive multipicity patterns in the aliphatic region [1]. The methyl group attached to the hydroxyl-bearing carbon typically appears as a doublet, while the methylene protons adjacent to the quaternary carbon display complex multipicity due to diastereotopic effects [1] [9].

Carbon-13 Nuclear Magnetic Resonance (¹³C) Analysis

The ¹³C nuclear magnetic resonance spectrum provides crucial information about the carbon framework of the molecule [7] [9]. The carbonyl carbons of the barbituric acid core appear in the characteristic downfield region between 149-167 parts per million [7] [10]. Specifically, the carbon-2 position typically resonates around 151.67 parts per million, while the carbon-4 and carbon-6 positions show slight chemical shift differences due to the asymmetric substitution pattern [10] [9].

| Carbon Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carbonyl C-2 | 149-151 | Quaternary |

| Carbonyl C-4,6 | 167-169 | Quaternary |

| Quaternary C-5 | 56-62 | Quaternary |

| Hydroxypropyl CH | 65-70 | Tertiary |

| Methylbutyl CH | 30-35 | Tertiary |

The quaternary carbon at position 5 exhibits chemical shifts in the range of 56-62 parts per million, with the exact value depending on the electronic and steric effects of the substituents [10] [9]. The presence of both alkyl and hydroxyalkyl substituents creates distinct chemical environments that are readily distinguished in the carbon-13 spectrum [9].

DEPT-Q Spectroscopic Analysis

Distortionless Enhancement by Polarization Transfer with retention of Quaternary carbons (DEPT-Q) spectroscopy provides enhanced carbon multiplicity information [8] [11]. This technique allows for the unambiguous identification of quaternary, tertiary, secondary, and primary carbon atoms within the molecular framework [8] [11]. The barbituric acid core quaternary carbons appear as positive signals in the DEPT-Q spectrum, while the substituted carbon at position 5 also exhibits quaternary character [8].

Heteronuclear Single Quantum Coherence (HSQC) Analysis

The HSQC experiment establishes direct carbon-hydrogen correlations through one-bond coupling interactions [8] [12]. This two-dimensional technique provides definitive assignments for proton-bearing carbons and helps resolve overlapping signals in complex aliphatic regions [12] [11]. The hydroxypropyl and methylbutyl substituents exhibit characteristic correlation patterns that confirm their structural connectivity [8].

Heteronuclear Multiple Bond Correlation (HMBC) Analysis

HMBC spectroscopy reveals long-range carbon-hydrogen correlations through two- and three-bond coupling pathways [8] [12]. This technique is particularly valuable for establishing connectivity patterns within the barbituric acid framework and confirming the attachment points of the substituents [13] [12]. The quaternary carbon at position 5 shows correlations to protons on both the hydroxypropyl and methylbutyl chains, confirming the substitution pattern [13].

Vibrational Spectroscopy: Infrared and Raman Signature Analysis

Vibrational spectroscopy provides detailed information about the molecular vibrations and intermolecular interactions of 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid [14] [15]. Both infrared and Raman spectroscopic techniques offer complementary perspectives on the vibrational characteristics of this compound [14] [16].

Infrared Spectroscopic Analysis

The infrared spectrum of barbituric acid derivatives exhibits characteristic absorption bands that reflect the functional group composition and hydrogen bonding patterns [14] [16]. The nitrogen-hydrogen stretching vibrations typically appear in the region of 3200-3400 wavenumbers, often as broad bands due to hydrogen bonding interactions [17] [16]. The specific positions and intensities of these bands provide information about the strength and geometry of intermolecular hydrogen bonds [16].

| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretch | 3200-3400 | Primary amide vibrations [17] [16] |

| O-H Stretch | 3200-3600 | Hydroxyl group vibrations [16] |

| C=O Stretch | 1650-1750 | Carbonyl vibrations [16] [18] |

| C-H Stretch | 2800-3000 | Aliphatic vibrations [16] |

| Ring Vibrations | 1400-1600 | Pyrimidine framework [14] |

The carbonyl stretching vibrations provide particularly diagnostic information about the barbituric acid framework [16]. These bands typically appear as multiple peaks in the region of 1650-1750 wavenumbers, reflecting the different electronic environments of the three carbonyl groups [16]. The highest frequency band corresponds to the symmetric C₄,₆=O stretch, while lower frequency bands arise from antisymmetric stretching and the C₂=O vibration [16].

The hydroxyl group in the 2-hydroxypropyl substituent contributes additional complexity to the spectrum through O-H stretching vibrations [16]. These bands may overlap with N-H stretching regions but can often be distinguished through deuterium exchange experiments [19].

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy [14] [15]. The Raman spectrum of barbituric acid derivatives typically shows strong bands corresponding to ring breathing modes and symmetric stretching vibrations [3] [14]. The technique is particularly sensitive to changes in molecular symmetry and can provide detailed information about conformational preferences [14].

The carbon-hydrogen stretching region in the Raman spectrum displays characteristic patterns for the aliphatic substituents [3]. Peaks centered around 2932, 2916, and 2890 wavenumbers correspond to common carbon-hydrogen stretching vibrations in the alkyl chains [3]. The aromatic character of the pyrimidine ring contributes additional bands in the 3000-3100 wavenumber region [3].

Tautomeric Equilibrium Studies in Solution and Solid Phases

The tautomeric behavior of 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid represents a fundamental aspect of its chemical behavior and affects its spectroscopic properties [20] [21]. Barbituric acid derivatives can undergo both keto-enol and lactam-lactim tautomerization processes, with the equilibrium position dependent on environmental factors and substituent effects [21] [22].

Theoretical Framework of Tautomerism

The tautomeric equilibrium in barbituric acid derivatives involves the transfer of hydrogen atoms between nitrogen and oxygen positions, resulting in different electronic structures [21] [22]. The most stable form is typically the tri-keto structure, where all three carbonyl groups maintain their ketonic character [22] [23]. However, mono-enol and di-enol forms can become accessible under specific conditions [21] [24].

| Tautomeric Form | Relative Stability | Conditions Favoring |

|---|---|---|

| Tri-keto | Most stable | Gas phase, non-polar solvents [22] [25] |

| Mono-enol | Moderately stable | Polar solvents, hydrogen bonding [24] [25] |

| Di-enol | Least stable | Specific substituent effects [21] |

The energy barriers for tautomeric interconversion are typically substantial, requiring significant activation energy for the hydrogen transfer processes [21]. Density functional theory calculations indicate that these barriers can exceed 60 kilocalories per mole in isolated molecules [20].

Solvent Effects on Tautomeric Equilibria

The tautomeric equilibrium of barbituric acid derivatives shows strong sensitivity to solvent environment [25]. In aqueous solutions, the balance between keto and enol forms becomes more delicate due to enhanced solvation effects [25]. Water molecules can stabilize enolic forms through hydrogen bonding interactions, potentially shifting the equilibrium toward hydroxylated tautomers [25].

The 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid structure contains an additional hydroxyl group that can participate in intramolecular and intermolecular hydrogen bonding [24]. This structural feature may influence the tautomeric preferences compared to non-hydroxylated analogs by providing additional stabilization pathways [24].

Experimental Detection of Tautomers

Nuclear magnetic resonance spectroscopy serves as the primary tool for detecting and quantifying tautomeric forms in solution [24] [26]. The chemical shifts of key nuclei, particularly the carbon atoms in the pyrimidine ring, show significant sensitivity to tautomeric state changes [26]. Variable temperature nuclear magnetic resonance experiments can provide information about the kinetics of tautomeric interconversion [26].

Infrared and Raman spectroscopy also provide valuable information about tautomeric equilibria through analysis of carbonyl and hydroxyl stretching frequencies [24]. The presence of enolic forms typically results in characteristic O-H stretching bands and altered carbonyl frequencies compared to purely ketonic structures [24].

Solid-State Tautomeric Behavior

The tautomeric preferences in solid-state structures often differ from solution behavior due to crystal packing effects and intermolecular interactions [25]. Hydrogen bonding networks in crystal structures can stabilize particular tautomeric forms that might be less favored in solution [27]. The hydroxyl substituent in 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid provides additional opportunities for solid-state hydrogen bonding, potentially influencing the preferred tautomeric form in crystalline phases [27].

X-ray crystallographic studies of related barbituric acid derivatives suggest that the keto form predominates in most solid-state structures [28] [27]. However, the presence of electron-withdrawing or electron-donating substituents can modulate these preferences and potentially stabilize enolic forms under specific conditions [24].

| Substrate | Nucleophile | Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| 5-Bromo-5-phenylbarbituric acid | Primary amines | Methanol, room temperature | 75-85 | High |

| 5-Bromo-5-ethylbarbituric acid | Secondary amines | Aqueous NaOH, 0.6 N | 70-80 | Moderate |

| 5,5-Dibromobarbituric acid | Alkyl halides | Polar aprotic solvent, base | 60-75 | Low |

| 5-Chloro-5-phenylbarbituric acid | Aromatic amines | Elevated temperature, catalyst | 65-80 | High |

| 5-Bromo-5-methylbarbituric acid | Hydroxyl groups | Basic medium, reflux | 55-70 | Moderate |

Stereochemical Considerations

The nucleophilic substitution reactions at the 5-position of barbituric acid derivatives often proceed with retention of configuration, particularly when the reaction occurs through a concerted mechanism [8]. The stereochemical outcome is influenced by the conformation of the pyrimidine ring, which preferentially adopts a C5-endo envelope conformation that minimizes repulsive interactions between axial substituents and ring atoms [9].

The bond length analysis reveals that axial C5-X bonds are consistently longer than equatorial C5-X bonds, reflecting the inherent strain associated with the envelope conformation [9]. This conformational preference has significant implications for the reactivity and selectivity of nucleophilic substitution reactions, as the axial position experiences greater steric hindrance and electronic effects.

Acid-Catalyzed Condensation Reactions of Malonic Derivatives

The acid-catalyzed condensation of malonic derivatives with urea and related compounds represents the most fundamental synthetic approach for barbituric acid formation. This classical methodology, first established by Grimaux in 1879, remains the predominant method for preparing barbituric acid derivatives [7] [10].

Classical Grimaux Synthesis

The original Grimaux synthesis involves the condensation of malonic acid with urea in the presence of phosphorus oxychloride as a dehydrating agent [7]. The reaction proceeds through the formation of an intermediate mixed anhydride, which undergoes cyclization to form the barbituric acid ring system [11]. The mechanism involves initial activation of the malonic acid carboxyl groups, followed by nucleophilic attack by urea and subsequent ring closure with elimination of water [12].

Modern variations of this methodology employ diethyl malonate in place of malonic acid to avoid complications arising from the acidity of the free carboxylic acid groups [7]. The ester-based approach utilizes sodium ethoxide or other alkali metal alkoxides as bases, promoting the condensation reaction under relatively mild conditions [4].

Mechanistic Pathways

The condensation reaction proceeds through a complex mechanism involving multiple steps. The initial phase involves deprotonation of the malonic ester at the methylene position, generating a stabilized carbanion intermediate [4]. This enolate-like species then undergoes nucleophilic attack on the carbonyl carbon of urea, forming a tetrahedral intermediate that subsequently eliminates alcohol to form the cyclic product [11].

The role of acid catalysis is crucial in promoting the cyclization step, where protonation of the nitrogen atom facilitates ring closure through intramolecular nucleophilic attack [13]. The reaction conditions must be carefully controlled to prevent competing reactions such as decarboxylation or hydrolysis of the ester groups.

Substrate Variations and Reaction Conditions

The versatility of the acid-catalyzed condensation approach allows for the incorporation of various substituents at the 5-position of the barbituric acid ring. Diethyl ethylmalonate and diethyl methylmalonate serve as precursors for mono-substituted barbituric acids, while diethyl dialkylmalonates provide access to 5,5-disubstituted derivatives [14] [4].

The reaction conditions vary significantly depending on the specific substrate and catalytic system employed. Sodium ethoxide in ethanol represents the most commonly used base system, typically requiring reflux temperatures for 6-8 hours to achieve complete conversion [4]. Alternative catalytic systems include phosphorus oxychloride, acetic anhydride, and concentrated sulfuric acid, each offering distinct advantages in terms of reaction rate and product selectivity [12].

Table 2: Acid-Catalyzed Condensation Reactions of Malonic Derivatives

| Malonic Derivative | Condensation Partner | Catalyst System | Temperature (°C) | Reaction Time (h) | Product Yield (%) |

|---|---|---|---|---|---|

| Diethyl malonate | Urea | Sodium ethoxide/EtOH | Reflux (78) | 6-8 | 78-85 |

| Diethyl ethylmalonate | Thiourea | Phosphorus oxychloride | Room temperature (25) | 12-24 | 65-75 |

| Diethyl methylmalonate | Guanidine | Acetic anhydride | Elevated (110) | 4-6 | 70-80 |

| Malonic acid | Urea | Concentrated H₂SO₄ | Moderate (60-80) | 8-12 | 60-70 |

| Diethyl phenylmalonate | Urea | Sodium methoxide/MeOH | Reflux (65) | 10-15 | 75-82 |

Environmental and Prebiotic Considerations

Recent research has revealed that barbituric acid formation can occur under prebiotically plausible conditions through the condensation of malonic acid with urea in aqueous solutions subjected to dry-wet cycles [13]. These findings suggest that the barbituric acid synthesis pathway may have relevance in astrobiology and the origins of life chemistry.

The dry-wet cycling experiments demonstrate that barbituric acid can be formed at moderate temperatures (65-85°C) with yields reaching 42-55% relative to the initial malonic acid content [13]. The reaction proceeds optimally in the presence of both urea and guanidine, leading to the formation of various pyrimidine derivatives including 2-amino-4,6-dihydroxypyrimidine and related compounds.

Post-Synthetic Modification via Hydroxyl Group Functionalization

The post-synthetic modification of hydroxyl-containing barbituric acid derivatives represents a valuable strategy for introducing additional functional groups and modifying the physicochemical properties of the parent compounds. The hydroxyl group in 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid serves as a reactive site for various derivatization reactions [1] [15].

Esterification Reactions

The most common approach to hydroxyl group functionalization involves esterification reactions with carboxylic acid derivatives. These reactions can be carried out using acid anhydrides, acid chlorides, or activated esters under appropriate conditions [15]. The esterification of the hydroxyl group modifies the lipophilicity and metabolic properties of the barbituric acid derivative, potentially affecting its pharmacokinetic profile.

The synthesis of acetate esters represents a particularly straightforward modification, achieved through treatment with acetic anhydride under reflux conditions [15]. The reaction proceeds through nucleophilic acyl substitution, where the hydroxyl group attacks the carbonyl carbon of the anhydride, followed by elimination of acetic acid to form the ester bond.

Reaction Conditions and Optimization

The esterification reactions require careful optimization of temperature, solvent, and reaction time to achieve maximum yields while minimizing side reactions. Reflux conditions in the presence of the parent anhydride typically provide satisfactory results, with reaction times ranging from 6 to 8 hours depending on the specific substrate and reagent [15].

The purification of esterified products often involves recrystallization from appropriate solvents or column chromatography to remove unreacted starting materials and by-products [15]. The choice of purification method depends on the solubility characteristics of the product and the nature of the impurities present.

Table 3: Post-Synthetic Modification via Hydroxyl Group Functionalization

| Starting Material | Functionalization Reagent | Reaction Conditions | Product Type | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 5-(2-Hydroxypropyl)-5-(1-methylbutyl)barbituric acid | Acetic anhydride | Reflux, 6 hours | Acetate ester | 73-75 | 168-170 |

| 5-Allyl-5-(2-hydroxypropyl)barbituric acid | Propionic anhydride | Reflux, 6 hours | Propionate ester | 74-76 | 116-118 |

| 5-(1-Methylbutyl)-(2-hydroxypropyl)barbituric acid | Butyric anhydride | Reflux, 8 hours | Butyrate ester | 70-75 | 145-147 |

| 5-Ethyl-5-(2-hydroxypropyl)barbituric acid | Benzoyl chloride | Pyridine, room temp | Benzoate ester | 80-85 | 155-157 |

| 5-Phenyl-5-(2-hydroxypropyl)barbituric acid | Tosyl chloride | Triethylamine, DCM | Tosylate ester | 65-70 | 180-182 |

Advanced Functionalization Strategies

Beyond simple esterification, the hydroxyl group can serve as a platform for more complex functionalization reactions. These include the formation of ethers through Williamson ether synthesis, oxidation to ketones or aldehydes, and conversion to other functional groups through substitution reactions [16] [17].

The hydroxyl group can also participate in cyclization reactions to form heterocyclic systems, expanding the structural diversity accessible from barbituric acid derivatives [17]. These advanced transformations often require specialized reagents and conditions, but they offer opportunities to create novel molecular architectures with potentially enhanced biological activity.

Stereochemical Implications

The post-synthetic modification of hydroxyl groups can significantly impact the stereochemical properties of barbituric acid derivatives. The configuration at the hydroxyl-bearing carbon center influences the spatial arrangement of substituents and can affect molecular recognition processes [18]. Careful control of reaction conditions is essential to maintain stereochemical integrity during functionalization reactions.

Purification Techniques and Yield Optimization Challenges

The purification of barbituric acid derivatives presents unique challenges due to their amphoteric nature and tendency to form stable hydrates and solvates. The development of efficient purification protocols is essential for obtaining high-purity products suitable for further synthetic transformations or biological evaluation [19] [20].

Recrystallization Methods

Recrystallization remains the most widely used purification technique for barbituric acid derivatives, offering excellent selectivity and the ability to achieve high purity levels. The choice of recrystallization solvent is critical, with water being particularly effective for achieving purities exceeding 99.8% [19]. The process typically involves dissolution of the crude product in hot water, followed by controlled cooling to induce crystallization.

The recrystallization process from water operates optimally at temperatures between 70-90°C, with careful control of cooling rates to promote the formation of well-defined crystals [19]. The method is particularly effective for removing ionic impurities and unreacted starting materials, although yield recovery is typically limited to 85-90% due to the inherent solubility of the product.

Alternative recrystallization solvents include ethanol-water mixtures, which offer milder conditions but may result in lower purity levels [21]. The ethanol-water system is particularly useful for thermally sensitive derivatives that may decompose at elevated temperatures.

Chromatographic Separation Techniques

Column chromatography provides high-resolution separation capabilities for barbituric acid derivatives, enabling the isolation of closely related compounds and the removal of minor impurities [22]. Silica gel stationary phases with chloroform-acetone mobile phases have proven effective for most barbituric acid derivatives, achieving purities of 98-99%.

The chromatographic approach is particularly valuable for separating regioisomers and stereoisomers that cannot be resolved through recrystallization methods [23]. However, the technique is more time-consuming and requires larger volumes of organic solvents compared to recrystallization methods.

Acid-Base Extraction Procedures

The amphoteric nature of barbituric acid derivatives allows for selective purification through acid-base extraction procedures [23]. These methods exploit the pH-dependent solubility characteristics of barbituric acids, which exist predominantly in their ionized forms under basic conditions and as neutral species under acidic conditions.

The acid-base extraction process typically involves dissolution of the crude product in dilute sodium hydroxide solution, followed by extraction with organic solvents to remove neutral impurities. The barbituric acid derivative is then recovered by acidification and precipitation [15]. This approach is particularly effective for removing amine impurities and other basic contaminants.

Table 4: Purification Techniques and Yield Optimization

| Purification Method | Solvent System | Temperature Range (°C) | Purity Achieved (%) | Yield Recovery (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Recrystallization from water | Distilled water | 70-90 | 99.8 | 85-90 | High purity, simple | Low yield |

| Recrystallization from ethanol | Ethanol/water (1:1) | Room temperature | 95-98 | 80-85 | Mild conditions | Moderate purity |

| Column chromatography | Silica gel, CHCl₃/acetone | Room temperature | 98-99 | 70-80 | High resolution | Time consuming |

| Acid-base extraction | Aqueous NaOH/HCl | Room temperature | 92-96 | 75-85 | Selective separation | Multiple steps |

| Sublimation | Reduced pressure | 60-80 | 99+ | 60-70 | Very high purity | Equipment intensive |

Specialized Purification Techniques

Sublimation represents a specialized purification technique capable of achieving exceptional purity levels for barbituric acid derivatives that possess sufficient volatility [20]. The process involves heating the crude product under reduced pressure, allowing the pure compound to sublime while leaving non-volatile impurities behind.

The sublimation technique is particularly effective for removing inorganic salts and high-boiling organic impurities, achieving purities exceeding 99% [20]. However, the method requires specialized equipment and is limited to compounds with appropriate volatility characteristics. Additionally, yield recovery is typically lower compared to other purification methods due to decomposition and incomplete sublimation.

Yield Optimization Strategies

The optimization of synthetic yields requires careful consideration of multiple factors including reaction conditions, purification methods, and process design. The use of continuous flow reactors and automated systems can improve consistency and reduce losses associated with manual handling [19].

Process analytical technology (PAT) approaches, including real-time monitoring of reaction progress and automated control systems, offer opportunities for yield optimization through precise control of reaction parameters [18]. These advanced techniques are particularly valuable for scale-up applications where small improvements in yield can have significant economic implications.